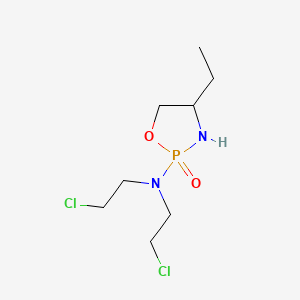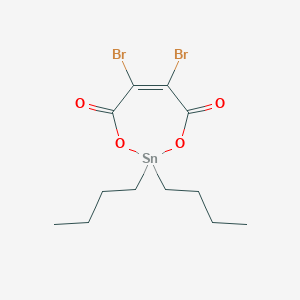
5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione: is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups The compound is notable for its unique structure, which includes two bromine atoms and two butyl groups attached to a dioxastannepine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione typically involves the following steps:
Formation of the Dioxastannepine Ring: The initial step involves the formation of the dioxastannepine ring system. This can be achieved through the reaction of a suitable diol with a tin halide under controlled conditions.
Butylation: The final step involves the attachment of butyl groups to the tin atom. This can be achieved through the reaction of the intermediate compound with butyl lithium or a similar reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the tin atom.
Coupling Reactions: The butyl groups can participate in coupling reactions to form larger organotin compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Compounds with higher oxidation states of tin.
Reduction Products: Compounds with lower oxidation states of tin.
Wissenschaftliche Forschungsanwendungen
5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.
Wirkmechanismus
The mechanism of action of 5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and butyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione
- 6,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione
- 5,6-Dibromo-2,2-dipropyl-2H-1,3,2-dioxastannepine-4,7-dione
Uniqueness
5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione is unique due to its specific substitution pattern and the presence of butyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
79419-64-0 |
|---|---|
Molekularformel |
C12H18Br2O4Sn |
Molekulargewicht |
504.79 g/mol |
IUPAC-Name |
5,6-dibromo-2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione |
InChI |
InChI=1S/C4H2Br2O4.2C4H9.Sn/c5-1(3(7)8)2(6)4(9)10;2*1-3-4-2;/h(H,7,8)(H,9,10);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChI-Schlüssel |
JCONCHKHWXFDGI-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn]1(OC(=O)C(=C(C(=O)O1)Br)Br)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




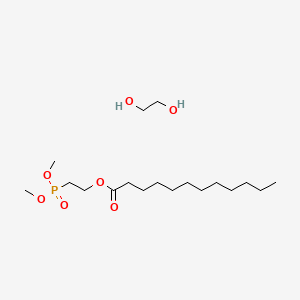
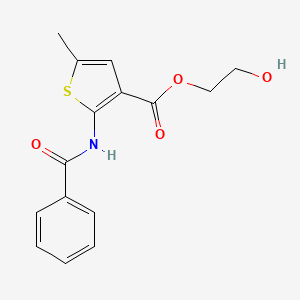
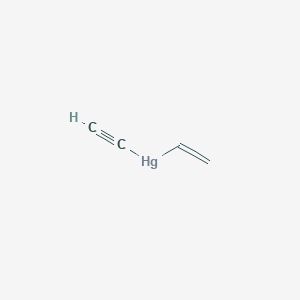
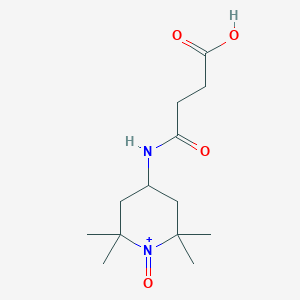
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
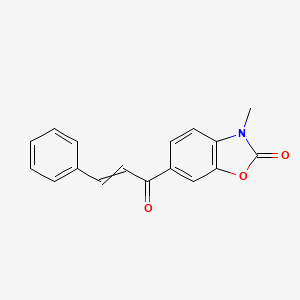
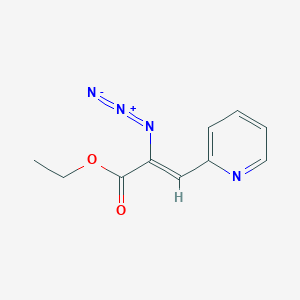

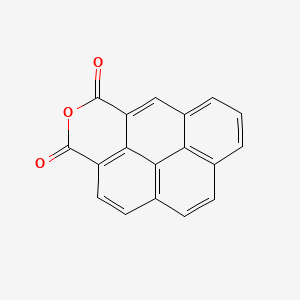
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
